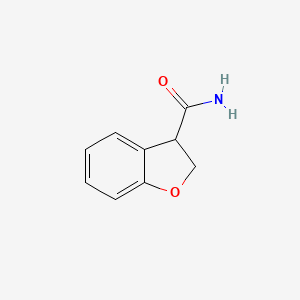
2,3-Dihydro-1-benzofuran-3-carboxamide
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-3-carboxamide, also known as DHBC, is a heterocyclic compound with potential applications in the fields of organic synthesis, drug discovery, and medicinal chemistry. DHBC has been studied for its ability to interact with a variety of biological targets, including enzymes and receptors, and has been found to possess a range of interesting properties. The structure of DHBC is shown in Figure 1.
Applications De Recherche Scientifique
Benzofuran in Supramolecular Chemistry and Biomedical Applications
Benzene-1,3,5-tricarboxamides (BTAs), including benzofuran derivatives, have found significant application in supramolecular chemistry due to their simple structure and the detailed understanding of their self-assembly behavior. This versatility extends to applications in nanotechnology, polymer processing, and biomedical fields, leveraging the self-assembly of BTAs into nanometer-sized structures stabilized by H-bonding and their multivalent nature for applications in the biomedical field (Cantekin, de Greef, & Palmans, 2012).
Benzofuran Compounds as Potential Natural Drug Leads
Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. These activities make benzofuran derivatives attractive targets for pharmaceutical research, with potential applications as natural drug lead compounds. Notably, certain benzofuran compounds have shown promise as therapeutic drugs for hepatitis C and as anticancer agents, highlighting the innovative methods for constructing benzofuran rings that contribute to the development of complex benzofuran-based pharmaceuticals (Miao et al., 2019).
Antimicrobial Applications of Benzofuran Derivatives
The search for new antimicrobial agents has identified benzofuran and its derivatives as promising structures. These compounds, found in both natural products and synthetic formulations, exhibit a broad spectrum of biological and pharmacological activities. Benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases, including cancer and psoriasis. This scaffold has become a pharmacophore of choice for designing antimicrobial agents active against various clinically approved targets, underscoring the need for further research to fully exploit its therapeutic potential against microbial diseases (Hiremathad et al., 2015).
Benzofuran Derivatives in the Development of Novel Antimicrobial Agents
Continuing the exploration of benzofuran's potential, recent studies emphasize its role as a core structure in the development of novel antimicrobial agents. These studies systematically report on the current developments in benzofuran-based compounds as antimicrobial agents, assisting researchers in understanding the relationship between the substitution pattern around the benzofuran nucleus and antimicrobial activity. Such insights are crucial for medicinal chemists aiming to develop effective antimicrobial drugs (Abbas & Dawood, 2022).
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYWDOSSIFZKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



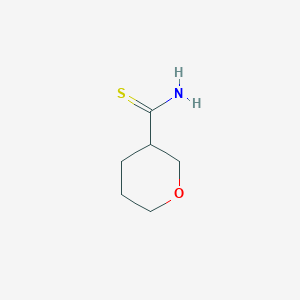
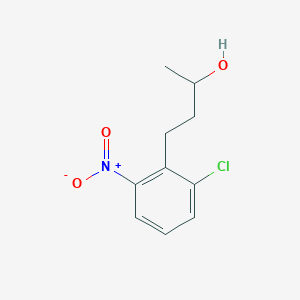
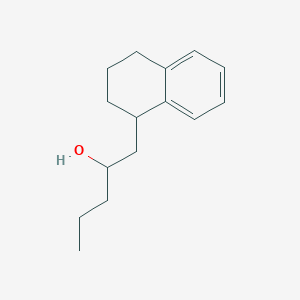
![2-(Pyrimidin-2-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1426849.png)

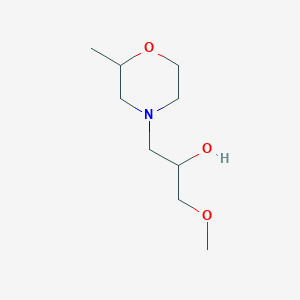
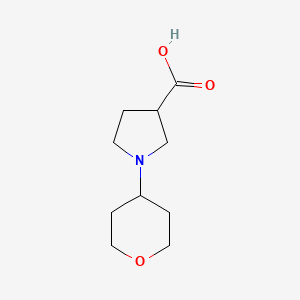
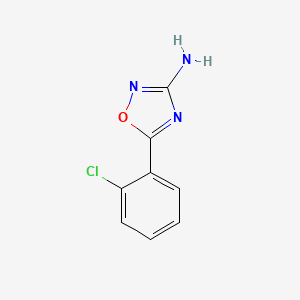
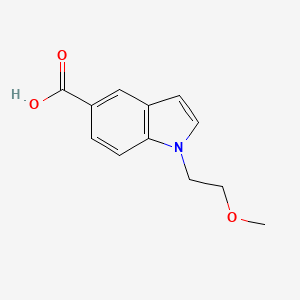
![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)
![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)
![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

